molecular formula C23H26BrN3O3 B11163372 N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163372
M. Wt: 472.4 g/mol
InChI Key: VNNOWSHSXCYHHJ-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a butyl chain, and a brominated aromatic ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated aromatic compounds and pyrrolidine derivatives. Examples include:

Uniqueness

N-{4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its brominated aromatic ring and pyrrolidine core make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26BrN3O3

Molecular Weight

472.4 g/mol

IUPAC Name

N-[4-[(4-bromo-3-methylphenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26BrN3O3/c1-3-4-11-27-14-17(13-21(27)28)23(30)25-18-7-5-16(6-8-18)22(29)26-19-9-10-20(24)15(2)12-19/h5-10,12,17H,3-4,11,13-14H2,1-2H3,(H,25,30)(H,26,29)

InChI Key

VNNOWSHSXCYHHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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